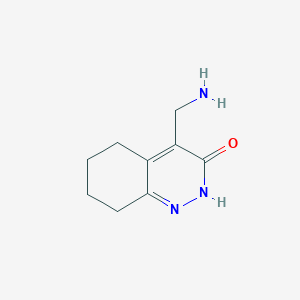
4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic compound with a unique structure that includes an aminomethyl group and a hexahydrocinnolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzylamine derivative, the compound can be synthesized through a series of steps involving condensation, reduction, and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Techniques like continuous flow synthesis can be employed to enhance efficiency and consistency .
化学反应分析
Types of Reactions
4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions like solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
科学研究应用
4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
作用机制
The mechanism of action of 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
相似化合物的比较
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-Aminocoumarin derivatives
Comparison
Compared to these similar compounds, 4-(Aminomethyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one stands out due to its unique hexahydrocinnolinone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
4-(aminomethyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
InChI |
InChI=1S/C9H13N3O/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13/h1-5,10H2,(H,12,13) |
InChI 键 |
DHIKVGCSCXTXJK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NNC(=O)C(=C2C1)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)
![2-Cyclopropyl-N-(2-methylpentan-3-yl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B15243961.png)

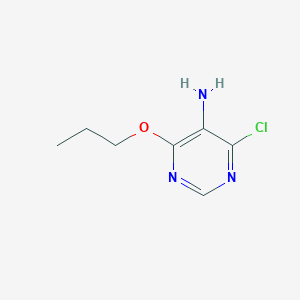
![(S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B15243993.png)
![3-methyl-7-oxido-8,9-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-7-ium](/img/structure/B15244010.png)
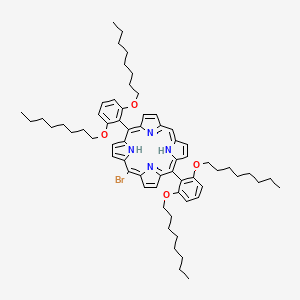
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
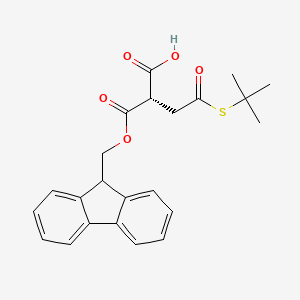
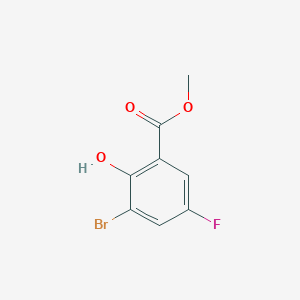
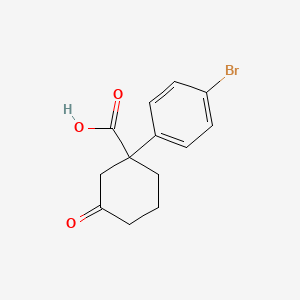

![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
